Belotecan hydrochloride
Overview
Description
Belotecan Hydrochloride is a semi-synthetic camptothecin analogue used primarily in chemotherapy. It is indicated for the treatment of small-cell lung cancer and ovarian cancer. The compound is marketed under the trade name Camtobell and has been approved in South Korea since 2003 .
Mechanism of Action
Mode of Action
Belotecan hydrochloride interacts with its target, Top1, by stabilizing the cleavable complex of Top1-DNA . This action inhibits the religation of single-stranded DNA breaks generated by Top1 . When the Top1-DNA complex is encountered by the DNA replication machinery, lethal double-stranded DNA breaks occur . As a result, DNA replication is disrupted, leading to the apoptosis of the tumor cell .
Biochemical Pathways
This compound affects the DNA replication pathway . By inhibiting Top1, it prevents the relegation of single-stranded DNA breaks, disrupting DNA replication . This disruption leads to lethal double-stranded DNA breaks when the DNA replication machinery encounters the Top1-DNA complex . The result is the induction of apoptosis in tumor cells .
Pharmacokinetics
The planned dose intensity of belotecan for all patients was close to the target dose, indicating good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in tumor cells and the arrest of the cell cycle at the G2/M phase . These effects are due to the disruption of DNA replication caused by the inhibition of Top1 .
Biochemical Analysis
Biochemical Properties
Belotecan hydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme topoisomerase I . The nature of this interaction involves the stabilization of the complex formed between topoisomerase I and DNA . This prevents the religation of single-stranded DNA breaks generated by topoisomerase I .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It disrupts DNA replication, which influences cell function . This disruption leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery . This process ultimately leads to the apoptosis of the tumor cell .
Molecular Mechanism
The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to and inhibiting the activity of topoisomerase I . This leads to the formation of fatal breaks in DNA, ultimately causing the death of cancerous cells .
Preparation Methods
Belotecan Hydrochloride is synthesized through a series of chemical reactions starting from natural camptothecin. The preparation method involves mixing camptothecin with ferrous sulfate salt, sulfuric acid aqueous solution, and a methyl source compound. Hydrogen peroxide is then added under cooling conditions. The reaction products are extracted and purified. The obtained compound is then mixed with isopropylamine, an acid, and a methylene source compound in a polar solvent, followed by a Mannich reaction under heating conditions. The final product is crystallized by salifying .
Chemical Reactions Analysis
Belotecan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form other active compounds.
Substitution: this compound can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and isopropylamine for substitution reactions.
Scientific Research Applications
Belotecan Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of camptothecin analogues and their chemical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: this compound is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. .
Comparison with Similar Compounds
Belotecan Hydrochloride is compared with other camptothecin analogues such as topotecan and irinotecan. Unlike topotecan, which has a water-solubilizing group at position 7, this compound has unique structural modifications that enhance its efficacy and reduce toxicity. Similar compounds include:
Topotecan: Another camptothecin analogue used in chemotherapy.
Irinotecan: A camptothecin derivative used for treating colorectal cancer. This compound stands out due to its specific modifications that improve its therapeutic profile.
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKBXKKZBKCHET-UQIIZPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175647 | |
Record name | Belotecan Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213819-48-8 | |
Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belotecan Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belotecan Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELOTECAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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